N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c1-20-9-3-2-7(13)4-8(9)15-11(19)6-21-12-16-10(18)5-14-17-12/h2-5H,6H2,1H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQZCHQWQKAOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the chloro-methoxyphenyl intermediate: This step may involve the chlorination and methoxylation of a phenyl ring.
Synthesis of the triazinyl-sulfanyl intermediate:
Coupling reaction: The final step involves coupling the chloro-methoxyphenyl intermediate with the triazinyl-sulfanyl intermediate under specific reaction conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazine ring or the chloro group, potentially leading to dechlorination or ring reduction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or reduced triazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the triazine moiety. For instance, derivatives of triazine have been shown to exhibit significant cytotoxic activity against various human cancer cell lines. In a study involving novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, compounds demonstrated IC50 values below 100 μM against HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines . This suggests that N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide may share similar anticancer mechanisms due to its structural analogies.
Anti-inflammatory Potential
The compound's structure indicates that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico molecular docking studies have shown that related compounds can effectively bind to the active site of 5-LOX, suggesting a potential for anti-inflammatory applications through the inhibition of leukotriene synthesis . This property could be further explored for developing treatments for inflammatory diseases such as asthma and arthritis.
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial activity against various pathogens. A series of 5-chloro derivatives were tested against mycobacterial, bacterial, and fungal strains, showing comparable or superior activity to established antibiotics such as isoniazid and ciprofloxacin . This indicates that this compound may also possess antimicrobial properties worth investigating.
Structure Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Research has demonstrated that variations in substituents on the aromatic rings significantly influence biological activity. For example, modifications in the methoxy and chloro groups can alter lipophilicity and receptor binding affinity . Such insights can guide further synthetic modifications to enhance the compound's pharmacological profiles.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The chloro-methoxyphenyl group and the triazinyl-sulfanyl moiety could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on their core heterocycles (triazine, triazole, oxadiazole) and substituent patterns:
Triazine Derivatives
- Compound 81f (Makk et al., 2021): Features a 5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl group and a phosphonic acid tail. It demonstrated potent antioxidant activity (IC₅₀ = 2.1 μM), outperforming standard antioxidants like ascorbic acid .
- 2-Alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides : These derivatives showed anticancer activity (IC₅₀ = 8–45 μM against leukemia cells) due to apoptosis induction via caspase-3 activation. The sulfonamide group enhances solubility compared to the acetamide in the target compound .
Triazole Derivatives
- VUAA-1 and OLC-12: Orco agonists with pyridinyl and ethylphenyl substituents.
Acetamide-Based Analogs
- N-(5-Acetamido-2-methoxyphenyl)-2-((4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl)thio)acetamide : Shares a methoxyphenyl-acetamide backbone but incorporates a triazole ring. This structural variation may influence metabolic stability and target selectivity .
Key Observations :
- Antioxidant vs.
- Role of Sulfanyl Bridges : Sulfanyl groups in both triazine and triazole derivatives enhance binding to enzymatic pockets, though triazines may favor kinase inhibition, while triazoles target ion channels .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 5-chloro-2-methoxyphenyl group increases logP compared to unsubstituted phenyl analogs, suggesting improved membrane permeability but higher metabolic clearance risk .
Q & A
Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide?
The synthesis typically involves coupling a chloroacetylated intermediate with a triazinone-thiol derivative. For example, a similar compound was synthesized by reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF under basic conditions (K₂CO₃), followed by TLC monitoring and recrystallization . Another method uses triethylamine as a base in dioxane for chloroacetylation of amino-thiazole derivatives . Key steps include controlling reaction temperature (room temperature or reflux) and solvent selection (DMF, dioxane) to optimize yield.
Q. How is the compound characterized structurally and chemically?
Characterization relies on spectroscopic and chromatographic techniques:
- NMR (¹H and ¹³C) to confirm substituent positions and hydrogen bonding.
- FTIR for functional group identification (e.g., C=O at ~1700 cm⁻¹, S–C=S at ~650 cm⁻¹) .
- Mass spectrometry (ESI-MS) for molecular weight verification.
- Elemental analysis to validate purity (>95% by HPLC) . Data from analogous compounds show consistent correlation between theoretical and experimental values (e.g., Table 3 in ).
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening includes:
- Enzyme inhibition assays (e.g., lipoxygenase or α-glucosidase) to assess therapeutic potential .
- Cytotoxicity testing (MTT assay) in cancer cell lines (e.g., HepG2, MCF-7) .
- Antimicrobial disk diffusion against Gram-positive/negative bacteria . Dosages range from 10–100 µM, with IC₅₀ values compared to standard inhibitors (e.g., ascorbic acid for antioxidant activity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Use Design of Experiments (DoE) to systematically vary parameters:
- Solvent polarity : DMF vs. acetonitrile for solubility and reaction rate .
- Catalyst loading : K₂CO₃ (1.5 mol equiv.) enhances nucleophilic substitution .
- Temperature : Reflux (80–100°C) accelerates reactions but may increase side products. Statistical tools like ANOVA identify critical factors. For example, triethylamine in dioxane improved yields by 20% in analogous syntheses .
Q. How do structural modifications influence bioactivity?
Substituent effects are critical:
- Methoxyphenyl group : Electron-donating groups (e.g., –OCH₃) enhance lipoxygenase inhibition by stabilizing enzyme interactions .
- Triazinone ring : Oxidation to triazine sulfone increases electrophilicity, improving antimicrobial activity .
- Chloro substituent : Meta/para positions on the phenyl ring affect cytotoxicity (e.g., 3-Cl derivatives show 50% higher activity in HepG2 cells) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity differences : Impurities >5% skew IC₅₀ values; validate via HPLC .
- Assay protocols : Standardize incubation times (e.g., 24h vs. 48h for cytotoxicity) .
- Cell line variability : Compare results across multiple lines (e.g., MCF-7 vs. A549) . Reproducibility studies using identical batches and protocols are essential .
Q. What computational methods predict molecular interactions and stability?
Advanced modeling includes:
- HOMO-LUMO analysis to assess electron transfer capacity and redox stability .
- Molecular docking (AutoDock Vina) to map binding poses with enzymes (e.g., COX-2 or α-glucosidase) .
- Molecular Electrostatic Potential (MESP) to identify nucleophilic/electrophilic regions for reactivity prediction .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
